2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex heterocyclic compound that belongs to the class of furochromenes These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furochromenes with various functional groups.
Scientific Research Applications
2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-8-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with cellular proteins, leading to the modulation of signaling pathways. The methoxyethylamino group may enhance the compound’s solubility and bioavailability, facilitating its uptake by cells and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: Known for their biological activities and structural similarity.
4-nitrophenyl derivatives: Share the nitrophenyl group, contributing to similar chemical reactivity.
Furochromenes: A broader class of compounds with similar core structures but varying functional groups.
Uniqueness
The presence of both the methoxyethylamino and nitrophenyl groups allows for diverse chemical reactivity and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-methoxyethylamino)-8-methyl-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-12-3-8-16-15(11-12)19-18(21(24)28-16)17(20(29-19)22-9-10-27-2)13-4-6-14(7-5-13)23(25)26/h3-8,11,22H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOIYBADYZIVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C3=C2OC(=C3C4=CC=C(C=C4)[N+](=O)[O-])NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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